molecular formula C16H16F3N5 B608630 Longdaysin

Longdaysin

Katalognummer: B608630
Molekulargewicht: 335.33 g/mol
InChI-Schlüssel: REKSFCCYDQMSIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Longdaysin is a small molecule known for its ability to modulate circadian rhythms. It was identified through a high-throughput chemical screen aimed at discovering potent modulators of cellular circadian rhythms. This compound is particularly notable for its ability to lengthen the circadian period in a dose-dependent manner . This compound has been shown to affect various cells and tissues, including the mouse suprachiasmatic nucleus, which is the central clock controlling behavioral rhythms .

Wissenschaftliche Forschungsanwendungen

Longdaysin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie und Medizin:

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es spezifische Proteinkinasen inhibiert, darunter Caseinkinase I Delta, Caseinkinase I Alpha und extrazelluläre Signal-regulierte Kinase 2. Diese Kinasen spielen eine entscheidende Rolle bei der Regulation der zirkadianen Uhr. Durch die Inhibition dieser Kinasen stört this compound die Phosphorylierung und den Abbau von wichtigen Uhrproteinen, was zu einer Verlängerung der zirkadianen Periode führt .

Wirkmechanismus

Longdaysin, also known as 9-isopropyl-N-(3-(trifluoromethyl)benzyl)-9H-purin-6-amine, is a compound that has been studied for its effects on cellular circadian rhythms and Wnt/β-catenin signaling pathways .

Target of Action

This compound primarily targets the protein kinases CKIδ, CKIα, and ERK2 . These kinases play crucial roles in regulating cellular circadian rhythms and Wnt/β-catenin signaling pathways .

Mode of Action

This compound interacts with its targets (CKIδ, CKIα, and ERK2) by inhibiting their activity . This inhibition results in a lengthening of the circadian period in a dose-dependent manner . In the context of Wnt/β-catenin signaling, this compound attenuates the phosphorylation of LRP6 and DVL2, reduces the expression of active β-catenin and total β-catenin, leading to the downregulation of Wnt target genes .

Biochemical Pathways

This compound affects the circadian rhythm and Wnt/β-catenin signaling pathways . In the circadian rhythm pathway, it lengthens the period by inhibiting the activity of CKIδ, CKIα, and ERK2 . In the Wnt/β-catenin signaling pathway, it suppresses the signaling through inhibition of CK1δ and CK1ε .

Pharmacokinetics

It’s worth noting that these properties significantly impact the bioavailability of a compound and its therapeutic potential .

Result of Action

The molecular and cellular effects of this compound’s action include a lengthening of the circadian period and suppression of Wnt/β-catenin signaling . These effects can have significant implications in various physiological processes, including sleep-wake cycles, metabolism, and hormone secretion .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, circadian rhythms, which this compound affects, are influenced by many external stimuli to reprogram the phase in response to environmental change . .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Longdaysin unterliegt aufgrund des Vorhandenseins reaktiver funktioneller Gruppen hauptsächlich Substitutionsreaktionen. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen verschiedene Derivate von this compound mit unterschiedlichen funktionellen Gruppen ergeben, während Oxidations- und Reduktionsreaktionen den Oxidationszustand vorhandener Gruppen verändern können .

Eigenschaften

IUPAC Name

9-propan-2-yl-N-[[3-(trifluoromethyl)phenyl]methyl]purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N5/c1-10(2)24-9-23-13-14(21-8-22-15(13)24)20-7-11-4-3-5-12(6-11)16(17,18)19/h3-6,8-10H,7H2,1-2H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REKSFCCYDQMSIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC2=C(N=CN=C21)NCC3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

A: Longdaysin primarily targets and inhibits specific casein kinase 1 (CK1) isoforms, namely CK1δ and CK1ε [, , ]. These kinases play a crucial role in the Wnt/β-catenin signaling pathway, which is implicated in various cellular processes including cell proliferation, differentiation, and development. By inhibiting CK1δ/ε, this compound disrupts the phosphorylation of key components within the Wnt pathway such as LRP6 and DVL2, ultimately leading to reduced levels of active β-catenin []. This downregulation of β-catenin subsequently affects the expression of Wnt target genes like Axin2, DKK1, LEF1, and Survivin, which are involved in cell growth, survival, and stem cell maintenance []. In the context of circadian rhythms, this compound's inhibition of CKIα and CKIδ leads to a lengthening of the circadian period in both cellular and animal models [, , ].

A: The systematic IUPAC name for this compound is 9-isopropyl-N-(3-(trifluoromethyl)benzyl)-9H-purin-6-amine. Its molecular formula is C19H19F3N6 and its molecular weight is 388.4 g/mol. Spectroscopic data, such as NMR and mass spectrometry, are available in the primary research literature for detailed structural confirmation [].

A: Research has shown that modifications to both the N9 and C2 positions of the this compound scaffold can impact its activity and potency, particularly its ability to inhibit CKIα and CKIδ []. For example, the development of the analog NCC007 through extensive structural modifications resulted in a compound with stronger period-lengthening effects in circadian rhythm assays compared to this compound []. This highlights the potential for further structural optimization to enhance specific activities of this compound derivatives.

A: In vitro studies have demonstrated that this compound inhibits colony formation, migration, invasion, and sphere formation of breast cancer cells []. It also exhibits antitumor activity in MDA-MB-231 breast cancer xenografts, where treatment with this compound suppressed tumor growth, aligning with its inhibition of Wnt/β-catenin signaling []. Furthermore, this compound has been shown to effectively lengthen the period of circadian rhythms in cultured human cells, mouse tissues, and living zebrafish []. These findings underscore the compound's potential as a tool for investigating both cancer and circadian biology.

ANone: While the provided research does not directly address resistance mechanisms specific to this compound, it's important to note that resistance can develop to any targeted therapy. Considering this compound's mechanism of action involves inhibiting specific kinases (CK1 isoforms), potential resistance mechanisms could involve mutations within the kinase binding site that reduce this compound's binding affinity, or upregulation of compensatory pathways that bypass the need for CK1 activity. Further research is necessary to fully elucidate any potential resistance mechanisms to this compound.

A: Researchers have successfully incorporated photoremovable protecting groups into the structure of this compound []. This modification allows for precise, light-inducible control over the release of the active compound, enabling targeted inhibition of CKI at specific times. This approach, known as photodosing, provides high temporal resolution in manipulating CKI activity and consequently, regulating the circadian period in cellular and animal models []. This development signifies a significant advancement in circadian biology research, offering a powerful tool for studying the intricacies of the circadian clock.

A: Research suggests that the circadian clock plays a significant role in early chondrogenesis, the process of cartilage formation [, ]. Studies utilizing limb bud-derived micromass cultures have shown that synchronized expression of core circadian clock genes correlates with enhanced cartilage matrix production and increased expression of chondrogenic markers such as SOX9, ACAN, and COL2A1 [, ]. Importantly, applying this compound, which disrupts the circadian rhythm, attenuates the stimulatory effects of mechanical load on chondrogenesis []. This finding suggests that a functional and synchronized circadian clock is crucial for optimal cartilage formation, and that this compound can be a valuable tool for dissecting the interplay between circadian rhythms and chondrogenesis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.